An In-depth Technical Guide to 5-Nitrobenzo[d]oxazole-2(3H)-thione: Synthesis and Characterization
An In-depth Technical Guide to 5-Nitrobenzo[d]oxazole-2(3H)-thione: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Nitrobenzo[d]oxazole-2(3H)-thione, a key intermediate in the development of novel therapeutics, particularly NADPH Oxidase 4 (NOX4) inhibitors. This document details the probable synthetic pathway, experimental protocols, and known physicochemical and spectral properties of the compound.
Introduction
5-Nitrobenzo[d]oxazole-2(3H)-thione, with the CAS number 22876-21-7, is a heterocyclic organic compound featuring a benzoxazole core. The presence of a nitro group at the 5-position and a thione group at the 2-position imparts unique chemical properties that make it a valuable precursor in medicinal chemistry. Notably, it serves as a crucial building block for the synthesis of benzazole-substituted benzo-fused oxaheterocycle carboxamides, which have been identified as potent inhibitors of NOX4.[1] Dysregulation of NOX4, a significant source of reactive oxygen species (ROS), is implicated in the pathophysiology of various diseases, including fibrosis.[1] This guide aims to provide researchers with the essential technical information required for the synthesis and characterization of this important intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Nitrobenzo[d]oxazole-2(3H)-thione is presented in the table below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₂O₃S | [1][2][3] |
| Molecular Weight | 196.18 g/mol | [1][2][3] |
| CAS Number | 22876-21-7 | [1][2][3] |
| Melting Point | 244-245 °C | [1] |
| Appearance | Yellow to orange solid | [2] |
| Purity (typical) | >98% | [3] |
Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of 5-Nitrobenzo[d]oxazole-2(3H)-thione is not extensively documented in publicly available literature, a highly probable synthetic route can be deduced from the known synthesis of analogous benzoxazole-2-thiones. The synthesis is a two-step process starting from the commercially available 2,4-dinitrophenol. The first step involves the selective reduction of one nitro group to an amino group to yield 2-amino-4-nitrophenol. The second step is the cyclization of the resulting aminophenol with a thiocarbonyl source, such as carbon disulfide or thiophosgene.
Synthesis Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Proposed two-step synthesis of 5-Nitrobenzo[d]oxazole-2(3H)-thione.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-nitrophenol
This protocol is adapted from established procedures for the selective reduction of dinitrophenols.
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Materials:
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2,4-Dinitrophenol (1.0 eq)
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Sodium sulfide nonahydrate (Na₂S·9H₂O) (2.5 eq) or Ammonium polysulfide solution
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Water
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Hydrochloric acid (HCl) or Acetic acid
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitrophenol in water.
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Slowly add a solution of sodium sulfide nonahydrate in water to the flask. The reaction is exothermic, and the temperature should be controlled.
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Heat the reaction mixture to 80-90°C and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and carefully acidify with hydrochloric acid or acetic acid until the pH is neutral.
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The product, 2-amino-4-nitrophenol, will precipitate out of the solution.
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Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.
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Step 2: Synthesis of 5-Nitrobenzo[d]oxazole-2(3H)-thione
This protocol is based on the general synthesis of benzoxazole-2-thiones.
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Materials:
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2-Amino-4-nitrophenol (1.0 eq)
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Carbon disulfide (CS₂) (2.0-3.0 eq)
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Potassium hydroxide (KOH) (1.2 eq)
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Ethanol
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Water
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Hydrochloric acid (HCl)
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Procedure:
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In a three-necked round-bottom flask fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve potassium hydroxide in ethanol.
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To this solution, add 2-amino-4-nitrophenol and stir until it dissolves.
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From the dropping funnel, add carbon disulfide dropwise to the reaction mixture over a period of 30 minutes.
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After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
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Acidify the aqueous solution with dilute hydrochloric acid until the product precipitates completely.
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Collect the solid product by filtration, wash thoroughly with water to remove any inorganic impurities, and dry.
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The crude 5-Nitrobenzo[d]oxazole-2(3H)-thione can be purified by recrystallization from ethanol or a similar solvent to yield a pure product.
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Characterization Data
| Technique | Expected/Reported Data |
| ¹H NMR | Aromatic protons would be expected in the range of δ 7.0-8.5 ppm. The N-H proton would likely appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Aromatic carbons would appear in the region of δ 110-150 ppm. The thione carbon (C=S) would be expected at a significantly downfield shift, typically around δ 180-200 ppm. |
| IR Spectroscopy | Characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and N-O stretching for the nitro group (asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively). |
| Mass Spectrometry | Predicted m/z values for various adducts are available. For example, [M+H]⁺ would be expected at m/z 197.00154. |
Role in Drug Development: NOX4 Inhibition
As previously mentioned, 5-Nitrobenzo[d]oxazole-2(3H)-thione is a key intermediate for synthesizing NOX4 inhibitors. The general mechanism of action for these inhibitors is to block the enzymatic activity of NOX4, thereby reducing the production of ROS.
Caption: General signaling pathway of NOX4 and the inhibitory action of derived compounds.
This diagram illustrates that NOX4 utilizes NADPH and molecular oxygen to produce hydrogen peroxide (H₂O₂), a reactive oxygen species. Overproduction of H₂O₂ can lead to cellular damage and contribute to the development of fibrotic diseases. NOX4 inhibitors, synthesized from intermediates like 5-Nitrobenzo[d]oxazole-2(3H)-thione, are designed to block this catalytic activity, thus mitigating the downstream pathological effects.
Conclusion
5-Nitrobenzo[d]oxazole-2(3H)-thione is a valuable synthetic intermediate with significant potential in the development of new therapeutic agents. This guide provides a comprehensive, albeit inferred, protocol for its synthesis and a summary of its known and expected characteristics. The information presented herein is intended to facilitate further research and development in the field of medicinal chemistry and drug discovery. Researchers are encouraged to validate the proposed synthetic and characterization methods in their own laboratories.
